molecular formula C9H7BrO B1591798 7-Bromo-4-methylbenzofuran CAS No. 799766-13-5

7-Bromo-4-methylbenzofuran

Cat. No. B1591798
M. Wt: 211.05 g/mol
InChI Key: GSSLPAYCQRXDCE-UHFFFAOYSA-N
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Description



  • 7-Bromo-4-methylbenzofuran is a chemical compound with the molecular formula C9H7BrO . It belongs to the class of benzofuran derivatives.

  • It is a solid compound with a molecular weight of approximately 211.06 g/mol .

  • The IUPAC name for this compound is 7-bromo-4-methyl-1-benzofuran .

  • Its InChI code is 1S/C9H7BrO/c1-6-2-3-8(10)9-7(6)4-5-11-9/h2-5H,1H3 .

  • The compound is typically stored sealed in a dry environment at room temperature.





  • Synthesis Analysis



    • Unfortunately, I couldn’t find specific details about the synthesis of 7-Bromo-4-methylbenzofuran in the retrieved information. Further research would be needed to explore its synthetic pathways.





  • Molecular Structure Analysis



    • The molecular formula indicates that it contains 9 carbon atoms, 7 hydrogen atoms, 1 bromine atom, and 1 oxygen atom.

    • The structure consists of a benzofuran ring with a methyl group (CH3) and a bromine atom (Br) attached.





  • Chemical Reactions Analysis



    • Specific chemical reactions involving 7-Bromo-4-methylbenzofuran were not covered in the retrieved information. Further investigation would be required to explore its reactivity and transformations.





  • Physical And Chemical Properties Analysis



    • The compound is a solid at room temperature.

    • Its melting point is not specified in the retrieved data.

    • The boiling point is approximately 261.5°C at 760 mmHg .

    • The density is 1.52 g/cm³ .

    • It has a monoisotopic mass of approximately 209.97 g/mol .




  • Scientific Research Applications

    Synthesis and Biological Evaluation

    The compound 7-bromo-4-methylbenzofuran has been utilized in the synthesis of nitrogenous heterocycles, showcasing its importance in chemical research. Specifically, the reaction of a related compound, 7-bromo-5-chloro-2-acetyl-3-methylbenzofuran, with diethyloxalate in the presence of NaOMe and NaOEt led to Claisen’s condensation reaction. The resulting compounds underwent cyclocondensation with different nucleophilic reagents to afford a variety of new compounds. These synthesized compounds were characterized by elemental and spectral studies and evaluated for antimicrobial activities against various bacteria and fungi, highlighting the compound's potential in contributing to novel antimicrobial agents (N. Siddiqui, 2013).

    Synthesis of Spiro Compounds as CNS Agents

    7-Bromo-4-methylbenzofuran has also been implicated in the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines], which were investigated for their potential as central nervous system (CNS) agents. This research was motivated by the structural similarity of the aminoalkyl(aryl)isobenzofuran moiety found in certain antidepressants. The synthesis involved multiple steps, including lithiation, addition of 1-methyl-4-piperidone, and acid-catalyzed cyclization. These compounds were evaluated for their activity against tetrabenazine-induced ptosis, with some showing marked inhibition, indicating their potential therapeutic value in CNS disorders (V. Bauer et al., 1976).

    Antibacterial Activity of Nitrobenzofurans

    In another study, derivatives of 2-methylbenzofurans, which include modifications at the 7-bromo position, were synthesized and their antibacterial activity was assessed. Compounds with substituents such as 7-NO2, 5-NO2, 7-Br, among others, were found to be bacteriostatic with activity spectra similar to nitrofurazone. This study underscores the relevance of 7-bromo-4-methylbenzofuran derivatives in developing new antibacterial agents and contributes to understanding the structure-activity relationship in these compounds (L. J. Powers, 1976).

    Synthesis of Imidazo[1,5-a]imidazole-2-one Scaffold

    Research has also explored the synthesis of the imidazo[1,5-a]imidazole-2-one scaffold using 7-bromo-4-methylbenzofuran derivatives, demonstrating the compound's versatility in organic synthesis. The bromine in these derivatives was displaced through Suzuki–Miyaura cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, or vinyl boronic acids. This method facilitated the creation of a diverse library of compounds, showcasing the utility of 7-bromo-4-methylbenzofuran in synthesizing complex molecular structures with potential pharmacological applications (M. Loubidi et al., 2016).

    Safety And Hazards



    • The compound is classified as a warning substance.

    • Hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).

    • Precautionary statements include P261 (avoid breathing dust/fume/gas/mist), P305+P351+P338 (in case of contact with eyes, rinse cautiously with water for several minutes), and more.

    • For detailed safety information, refer to the MSDS.




  • Future Directions



    • Research on 7-Bromo-4-methylbenzofuran could focus on:

      • Exploring its potential as an antimicrobial agent.

      • Investigating its pharmacological properties and drug prospects.

      • Developing structure-activity relationships (SAR) to optimize its biological activity.






    Please note that further scientific literature and research would be necessary to delve deeper into each aspect. If you need more specific details, consider consulting additional sources or scientific databases1234.


    properties

    IUPAC Name

    7-bromo-4-methyl-1-benzofuran
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H7BrO/c1-6-2-3-8(10)9-7(6)4-5-11-9/h2-5H,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GSSLPAYCQRXDCE-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C2C=COC2=C(C=C1)Br
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H7BrO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID20610504
    Record name 7-Bromo-4-methyl-1-benzofuran
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20610504
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    211.05 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    7-Bromo-4-methylbenzofuran

    CAS RN

    799766-13-5
    Record name 7-Bromo-4-methyl-1-benzofuran
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20610504
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods

    Procedure details

    To a 500 ml round bottom flask was added 15.6 g polyphosphoric acid (PPA) and anhydrous chlorobenzene (260 ml). The mixture was brought to reflux and 1-bromo-2-(2,2-dimethoxy-ethoxy)-4-methyl benzene (8.11 g, 29.5 mmol) in chlorobenzene (60 ml) was added dropwise over 2 h. The reaction was heated to reflux for 3 h, cooled to room temperature, passed through a silica plug and concentrated. Column chromatography (100% hexane) afforded 4.67 g (75%) of product as a white waxy solid: mp 32–33° C.; 1H NMR (300 MHz, DMSO-d6): δ 2.46 (3H, s), 7.02 (1H, d, J=7.9 Hz), 7.16 (1H, d, J=2.2 Hz), 7.43 (1H, d, J=7.9 Hz), 8.10 (1H, d, J=2.2 Hz); MS (EI) m/z 210 ([M+]).
    [Compound]
    Name
    polyphosphoric acid
    Quantity
    15.6 g
    Type
    reactant
    Reaction Step One
    Quantity
    260 mL
    Type
    solvent
    Reaction Step One
    Quantity
    8.11 g
    Type
    reactant
    Reaction Step Two
    Quantity
    60 mL
    Type
    solvent
    Reaction Step Two
    Yield
    75%

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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